molecular formula C20H25N3O2 B2836771 N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1448123-27-0

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2836771
CAS No.: 1448123-27-0
M. Wt: 339.439
InChI Key: PENOAQYWXWVTOW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its pyrazole-carboxamide core structure. Pyrazole derivatives are a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . This specific compound features a 5-cyclopropyl-1-methyl-1H-pyrazole moiety linked to a 4-phenyloxane group via a carboxamide bridge. Researchers are exploring its potential based on the established properties of analogous compounds. Similar pyrazole carboxamides have been investigated for their antifungal activity, with studies indicating that their mechanism of action may involve the disruption of mitochondrial function in pathogens, such as by inhibiting key enzymes in the respiratory chain like succinate dehydrogenase (Complex II) . Furthermore, pyrazole derivatives are well-documented in scientific literature for their diverse pharmacological applications, including use as anticonvulsant , anti-inflammatory, anticancer, and antidepressant agents . The structural components of this molecule make it a valuable intermediate or target compound for developing novel bioactive molecules. It is intended for use in hit identification, lead optimization, and mechanism-of-action studies in a controlled laboratory environment. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-23-18(15-7-8-15)13-17(22-23)14-21-19(24)20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENOAQYWXWVTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the tetrahydropyran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopropyl group.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring and cyclopropyl group.

    Reduction: Reduced forms of the carboxamide moiety.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Series

describes the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p), which share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

Table 1: Physicochemical and Spectroscopic Properties of Selected Pyrazole Carboxamides
Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H-NMR/MS)
3a R1 = Ph, R2 = Ph 68 133–135 C21H15ClN6O 402.83 δ 8.12 (s, 1H), MS: 403.1 [M+H]+
3b R1 = 4-Cl-Ph, R2 = Ph 68 171–172 C21H14Cl2N6O 437.27 IR: 2230 cm⁻¹ (CN), MS: 437.1 [M+H]+
3c R1 = p-Tolyl, R2 = Ph 62 123–125 C22H17ClN6O 416.86 δ 2.42 (s, 3H, CH3), MS: 417.1 [M+H]+
3d R1 = 4-F-Ph, R2 = Ph 71 181–183 C21H14ClFN6O 420.82 δ 7.21–7.51 (m, Ar-H), MS: 421.0 [M+H]+
Target* R1 = Cyclopropyl, R2 = Oxane-4-Ph C20H23N3O2 337.42 – (Inferred)

*Note: Data for the target compound are inferred based on structural similarities.

Key Observations:
  • Substituent Effects: Chlorine (3b) and fluorine (3d) substituents increase melting points (171–183°C) compared to non-halogenated analogs (123–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The cyclopropyl group in the target compound may reduce melting points due to steric hindrance and lower polarity.
  • Synthetic Yields : Yields range from 62–71%, with electron-withdrawing groups (e.g., -CN in 3a–3d) improving reaction efficiency via stabilization of intermediates .
  • Spectroscopic Trends : ¹H-NMR signals for pyrazole protons (δ ~8.12 ppm) and aryl groups (δ 7.2–7.6 ppm) are consistent across analogs. The target’s 4-phenyloxane moiety would likely show distinct signals for oxane protons (δ 3.5–4.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).

Comparison with Pyrazole Carbothioamides

highlights pyrazole carbothioamides (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), which differ from the target compound in two key aspects:

Functional Group : Replacement of the carboxamide (-CONH2) with a carbothioamide (-CSNH2) group, which increases lipophilicity and alters hydrogen-bonding capacity .

Substituent Diversity : Incorporation of isoxazole and nitro groups, which enhance π-π stacking and electron-deficient character compared to the target’s oxane and cyclopropyl groups.

Q & A

Q. Characterization :

  • TLC monitors reaction progress, with hexane/ethyl acetate gradients for polarity adjustment .
  • NMR spectroscopy (¹H, ¹³C) confirms intermediates and final product purity .

Advanced: How can computational methods optimize the synthesis and predict regioselectivity in pyrazole alkylation?

Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers for alkylation pathways to predict regioselectivity (e.g., N1 vs. N2 methylation) .
  • Reaction Path Search : Quantum chemical tools (e.g., GRRM) identify transition states and intermediates, reducing trial-and-error in solvent/catalyst selection .
  • Machine Learning : Trained on similar pyrazole derivatives, models suggest optimal reaction conditions (e.g., solvent polarity, temperature) .

Basic: What analytical techniques are critical for verifying the stereochemistry of the oxane ring?

Answer:

  • X-ray Crystallography : Resolves 3D conformation of the oxane ring and confirms chair/boat configurations .
  • NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial phenyl group orientation) .
  • Optical Rotation : Validates enantiopurity if chiral centers are present in the oxane ring .

Advanced: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity?

Answer:

  • SAR Studies :
    • Cyclopropyl Groups : Enhance metabolic stability by reducing CYP450-mediated oxidation compared to bulkier substituents .
    • Oxane Carboxamide : Hydrogen-bonding with target proteins (e.g., kinases) improves binding affinity; substituents on the phenyl ring modulate lipophilicity .
  • In Silico Profiling : CoMFA/CoMSIA models correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-Alkylation : Excess methylating agents can lead to N2-methylation byproducts. Mitigation: Use controlled stoichiometry and low temperatures .
  • Racemization : During carboxamide coupling, chiral centers may racemize. Mitigation: Employ coupling agents like DCC/DMAP at 0°C .
  • Oxane Ring Opening : Acidic conditions destabilize the oxane. Mitigation: Use neutral buffers (e.g., phosphate, pH 7) .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Answer:

  • Pharmacokinetic Profiling : Assess compound stability (e.g., plasma protein binding, microsomal degradation) to explain reduced in vivo efficacy .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that alter bioactivity .
  • Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm target binding in physiological environments .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Binary Solvents : Ethanol/water (7:3 v/v) achieves high-purity crystals due to polarity matching .
  • Ternary Systems : DCM/methanol/hexane (1:1:2) for slow evaporation, yielding large single crystals for XRD .

Advanced: What strategies enhance selectivity for off-target vs. on-target binding in kinase inhibition studies?

Answer:

  • Covalent Docking : Identifies residues (e.g., cysteine vs. serine) for selective covalent modification .
  • Alanine Scanning Mutagenesis : Maps critical binding residues to redesign substituents (e.g., replacing phenyl with pyridyl) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations, guiding selectivity optimization .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours .
    • Oxidative stress : Treat with 3% H₂O₂ and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td) .

Advanced: How can cryo-EM and molecular dynamics (MD) elucidate its mechanism of action?

Answer:

  • Cryo-EM : Resolves compound-bound protein complexes (e.g., GPCRs) at near-atomic resolution .
  • MD Simulations :
    • Binding Kinetics : Calculate residence time and ligand-protein hydrogen-bond dynamics .
    • Allosteric Effects : Identify conformational changes in targets (e.g., ATP-binding cleft closure in kinases) .

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